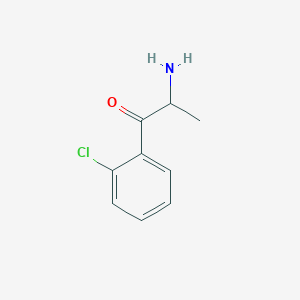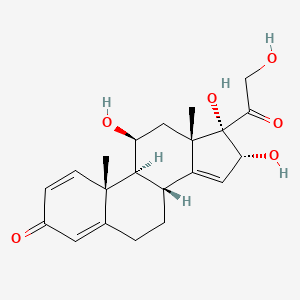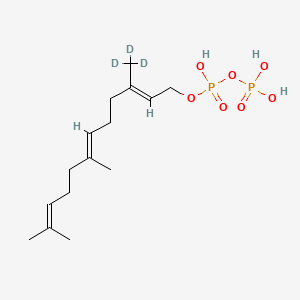
Farnesyl Pyrophosphate-d3 Triammonium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Farnesyl Pyrophosphate-d3 Triammonium Salt is a deuterium-labeled compound used in various biochemical and pharmaceutical research applications. It is an isoprenoid derived from the intracellular mevalonate pathway and is involved in the prenylation of several low molecular mass G proteins, including Ras .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Farnesyl Pyrophosphate-d3 Triammonium Salt typically involves the reaction of deuterium-labeled isoprenoid intermediates with pyrophosphate groups. The reaction conditions often include the use of methanol and ammonia solutions to facilitate the formation of the triammonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimization for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Farnesyl Pyrophosphate-d3 Triammonium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to farnesol or other oxidized derivatives.
Reduction: Formation of reduced isoprenoid derivatives.
Substitution: Replacement of pyrophosphate groups with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
Major products formed from these reactions include farnesol, geranylgeranyl pyrophosphate, and other isoprenoid derivatives .
Wissenschaftliche Forschungsanwendungen
Farnesyl Pyrophosphate-d3 Triammonium Salt has a wide range of scientific research applications:
Wirkmechanismus
Farnesyl Pyrophosphate-d3 Triammonium Salt exerts its effects through the prenylation of proteins, particularly the Ras family of G proteins. This process involves the addition of a farnesyl group to the protein, which is crucial for its proper localization and function within the cell. The compound is a key intermediate in the mevalonate pathway, which is involved in the biosynthesis of cholesterol, ubiquinone, and dolichol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Geranyl Pyrophosphate Ammonium Salt
- Geranylgeranyl Pyrophosphate Ammonium Salt
- Isopentenyl Pyrophosphate Triammonium Salt Solution
- Dimethylallyl Pyrophosphate Triammonium Salt
Uniqueness
Farnesyl Pyrophosphate-d3 Triammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry and other analytical techniques. This labeling allows for precise tracking and quantification in biochemical assays, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C15H28O7P2 |
|---|---|
Molekulargewicht |
385.34 g/mol |
IUPAC-Name |
[(2E,6E)-7,11-dimethyl-3-(trideuteriomethyl)dodeca-2,6,10-trienyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+/i4D3 |
InChI-Schlüssel |
VWFJDQUYCIWHTN-FSQVSJAASA-N |
Isomerische SMILES |
[2H]C([2H])([2H])/C(=C\COP(=O)(O)OP(=O)(O)O)/CC/C=C(\C)/CCC=C(C)C |
Kanonische SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


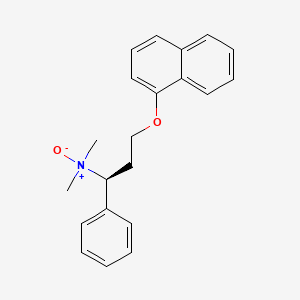
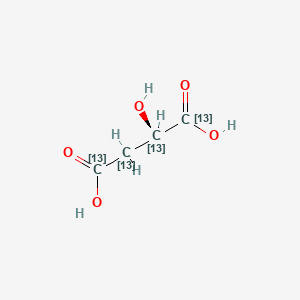
![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)

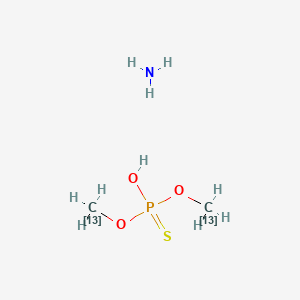

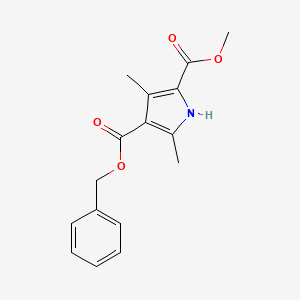


![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)


